molecular formula C24H24N4O6 B2433360 N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-85-8

N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2433360
CAS RN: 941938-85-8
M. Wt: 464.478
InChI Key: ZSYYTMZGCYMYJL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two dimethoxyphenyl groups, which are aromatic rings with two methoxy (OCH3) substituents. It also contains a pyrazolo[1,5-a]pyrazin-4-one moiety, which is a type of heterocyclic compound containing nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[1,5-a]pyrazin-4-one ring and the attachment of the dimethoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dimethoxyphenyl groups are likely to contribute to the compound’s overall polarity and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The methoxy groups might be susceptible to demethylation under certain conditions, and the pyrazolo[1,5-a]pyrazin-4-one ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, demonstrating significant antioxidant activity. These studies shed light on the potential of such compounds in developing antioxidants through various hydrogen bonding interactions in their structures (Chkirate et al., 2019).

Antimicrobial Agents

Research into pyrazolone derivatives, including 4-acetamide Pyrazolone, highlights their utility as starting materials for synthesizing heterocyclic compounds with expected high biological activity against various microorganisms. This underscores the role of such compounds in developing new antimicrobial agents (Aly et al., 2011).

Antipsychotic Potential

Studies on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal their antipsychotic-like profile in behavioral animal tests. These compounds, which do not interact with dopamine receptors like traditional antipsychotic agents, offer a novel approach to antipsychotic therapy (Wise et al., 1987).

Anticonvulsant Activity

Alkanamide derivatives bearing pyrazole and other heterocyclic rings have been synthesized and evaluated for anticonvulsant activity. The findings suggest that certain structural modifications can enhance the anticonvulsant efficacy of these compounds (Tarikogullari et al., 2010).

Novel Heterocycles Incorporating Antipyrine Moiety

The synthesis of new heterocycles incorporating the antipyrine moiety, with demonstrated antimicrobial activity, illustrates the versatility of pyrazolone derivatives in drug development. These compounds offer a framework for further exploration in medicinal chemistry (Bondock et al., 2008).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s a drug or a drug candidate, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has demonstrated biological activity, it might be studied further as a potential therapeutic agent .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-31-17-10-16(11-18(12-17)32-2)25-23(29)14-27-7-8-28-20(24(27)30)13-19(26-28)15-5-6-21(33-3)22(9-15)34-4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYYTMZGCYMYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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